molecular formula C13H15NO4S B1589625 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate CAS No. 227029-27-8

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate

Cat. No. B1589625
M. Wt: 281.33 g/mol
InChI Key: SIRKPSSXHXSLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06995271B2

Procedure details

2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol (compound [6]; 108.6 g) obtained in Example 3 was dissolved in toluene (600 mL), and methanesulfonyl chloride (45.4 mL) was added, which was followed by stirring under ice-cooling. To this solution was added dropwise triethylamine (81.7 mL) under ice-cooling. After stirring for 1 hr, toluene (1 L) was added and 1N hydrochloric acid (1 L) was added for partitioning. The aqueous layer was extracted again with toluene (0.5 L). The combined organic layers were washed successively with water (1 L), saturated sodium hydrogencarbonate solution (1 L) and saturated brine (1 L), and dried over anhydrous magnesium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the title compound (compound [7]; 150 g, yield 100%) as crystals.
[Compound]
Name
compound [ 7 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.4 mL
Type
reactant
Reaction Step Three
Quantity
81.7 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][OH:15].[CH3:16][S:17](Cl)(=[O:19])=[O:18].C(N(CC)CC)C.Cl>C1(C)C=CC=CC=1>[CH3:16][S:17]([O:15][CH2:14][CH2:13][C:3]1[N:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:6][C:2]=1[CH3:1])(=[O:19])=[O:18]

Inputs

Step One
Name
compound [ 7 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
108.6 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
Step Three
Name
Quantity
45.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
81.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
for partitioning
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with toluene (0.5 L)
WASH
Type
WASH
Details
The combined organic layers were washed successively with water (1 L), saturated sodium hydrogencarbonate solution (1 L) and saturated brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCC=1N=C(OC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.